molecular formula C29H25FN4O3 B283882 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283882
M. Wt: 496.5 g/mol
InChI Key: CWNWZVCBIMXDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrano[2,3-c]pyrazole derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways and enzymes. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been reported to possess antioxidant activity, which could be useful in the prevention and treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. In addition, the compound has been found to exhibit antitumor activity, which could be useful in the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential to exhibit a wide range of biological activities. This makes it a versatile compound that could be used in various research areas. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the research on 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the exploration of the compound's potential as a lead compound for the development of novel drugs with improved biological activities. Additionally, further research could be done to elucidate the mechanism of action of the compound and its potential interactions with other signaling pathways and enzymes.

Synthesis Methods

The synthesis of 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported in the literature. The synthesis involves the reaction of 4-isopropoxyphenyl hydrazine with 2-fluorobenzaldehyde in the presence of acetic acid to yield the corresponding hydrazone. The hydrazone is then reacted with ethyl cyanoacetate and 3-(2-hydroxyethyl)-2-methyl-4H-pyran-4-one to give 6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Scientific Research Applications

6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to exhibit potential biological activities that make it suitable for scientific research applications. This compound has been reported to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been found to exhibit inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which could be useful in the development of drugs for the treatment of neurological disorders and skin diseases.

properties

Molecular Formula

C29H25FN4O3

Molecular Weight

496.5 g/mol

IUPAC Name

6-amino-4-[3-[(2-fluorophenyl)methoxy]phenyl]-3-(4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C29H25FN4O3/c1-17(2)36-21-12-10-18(11-13-21)27-26-25(23(15-31)28(32)37-29(26)34-33-27)19-7-5-8-22(14-19)35-16-20-6-3-4-9-24(20)30/h3-14,17,25H,16,32H2,1-2H3,(H,33,34)

InChI Key

CWNWZVCBIMXDSO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OCC5=CC=CC=C5F

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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